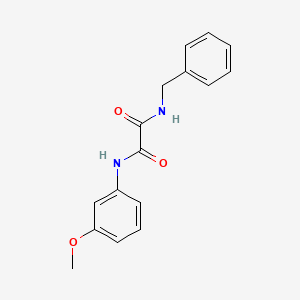

N-benzyl-N'-(3-methoxyphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-N’-(3-methoxyphenyl)oxamide is a chemical compound with the molecular formula C16H16N2O3. It is a derivative of oxamide, which is the diamide derived from oxalic acid .

Synthesis Analysis

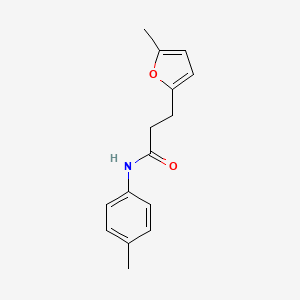

The synthesis of N-benzyl-N’-(3-methoxyphenyl)oxamide and its analogs has been reported in the literature . The general procedure involves the reaction of 3-methoxy-N-(4-methylbenzyl)aniline with fumaryl chloride to yield the product .Molecular Structure Analysis

The molecular structure of N-benzyl-N’-(3-methoxyphenyl)oxamide can be characterized by 1H NMR, 13C NMR, and HRMS spectra . The compound has a molecular weight of 284.315.Wissenschaftliche Forschungsanwendungen

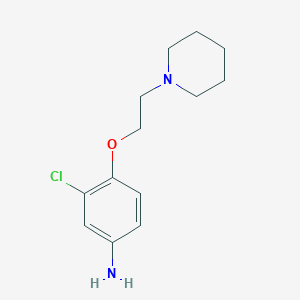

- N’-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE has been investigated for its antibacterial properties. Screening results against gram-negative E. coli bacteria showed that some derivatives exhibit activity comparable to ampicillin . Further research could explore its potential as a novel antibacterial agent.

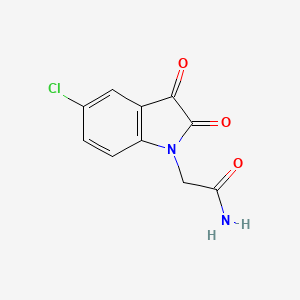

- Experimental and theoretical studies have been conducted on co-crystals containing N’-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE . Techniques such as FTIR and Raman spectroscopy were used to determine the chemical structure and functional groups of these co-crystals . Understanding its crystallographic behavior can inform drug formulation and design.

- N-Benzyl-3-nitroaniline , a derivative of our compound, was synthesized and grown as a non-linear optical material. Single crystal X-ray diffraction confirmed its monoclinic crystal structure. Investigating its optical properties and potential applications in photonics and telecommunications is an exciting avenue .

Antibacterial Activity

Co-crystal Studies

Non-linear Optical Material

Zukünftige Richtungen

The future directions for research on N-benzyl-N’-(3-methoxyphenyl)oxamide could involve further exploration of its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This could have implications for the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes such asp-hydroxy-phenylpyruvate dioxygenase (HPPD) . HPPD is a known herbicide target .

Mode of Action

For instance, some benzyl compounds are known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .

Biochemical Pathways

The inhibition of hppd, as seen in similar compounds, can disrupt the tyrosine catabolism pathway .

Result of Action

The inhibition of enzymes like hppd can lead to the disruption of biochemical pathways, potentially causing various physiological effects .

Eigenschaften

IUPAC Name |

N-benzyl-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-5-8-13(10-14)18-16(20)15(19)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAPKCYPYLMDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-(3-methoxyphenyl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2743741.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743746.png)

![7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2743748.png)

![N-(4-{[(8-Hydroxyquinolin-7-YL)(pyridin-2-YL)methyl]amino}phenyl)acetamide](/img/structure/B2743750.png)

![3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743754.png)

![(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743755.png)

![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)